molecular formula C10H7ClN2O B1590572 4-Chloro-6-phenylpyridazin-3(2H)-one CAS No. 89868-14-4

4-Chloro-6-phenylpyridazin-3(2H)-one

Cat. No. B1590572
CAS RN: 89868-14-4
M. Wt: 206.63 g/mol
InChI Key: QYHNHMDPPWHIBK-UHFFFAOYSA-N
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Description

4-Chloro-6-phenylpyridazin-3(2H)-one (4-CPP) is a synthetic compound that has been studied extensively in recent years. It is a member of the pyridazinone family of compounds, which have a wide range of applications in scientific research and biochemistry. 4-CPP has been found to possess a number of interesting properties and has been used in a variety of experiments, ranging from pharmacological studies to biophysical studies.

Scientific Research Applications

Synthesis and Structural Characterization

Research has explored novel routes for the synthesis and functionalization of pyridazine derivatives, including 4-Chloro-6-phenylpyridazin-3(2H)-one. Studies detail the synthesis of N-substituted derivatives, demonstrating their potential for further chemical manipulation and application in various fields (Jian Wu et al., 2012). Another study highlights a new route to functionalized 3-aminopyridazines via ANRORC type ring transformation, showcasing the versatility of pyridazine derivatives in synthesizing complex molecular structures (A. Rykowski et al., 2000).

Photochemical and Catalytic Applications

Investigations into the photochemical properties of related compounds demonstrate their potential in light-harvesting systems and as sensitizers in photophysical studies. For instance, the study of cyclometalated platinum(II) acetylide complexes provides insight into the photophysical and electrochemical characteristics of compounds that can be related back to the core structure of 4-Chloro-6-phenylpyridazin-3(2H)-one, suggesting applications in light-induced catalytic processes (J. Schneider et al., 2009).

Material Science and Coordination Chemistry

The coordination chemistry of pyridazine derivatives extends to the development of novel materials with potential applications in electronics, photonics, and catalysis. Studies on metal complexes and the synthesis of polypyridine ruthenium(II) complexes highlight the adaptability of pyridazine-based ligands in forming structurally diverse and functionally significant materials (S. Bonnet et al., 2003).

Molecular Docking and Theoretical Studies

Theoretical investigations, including density functional theory (DFT) calculations and molecular docking studies, underscore the significance of 4-Chloro-6-phenylpyridazin-3(2H)-one derivatives in medicinal chemistry and drug design. Theoretical studies provide insights into the electronic structure, reactivity, and potential biological activity of these compounds, indicating their utility in designing novel therapeutic agents (E. A. Eno et al., 2022).

properties

IUPAC Name

5-chloro-3-phenyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-8-6-9(12-13-10(8)14)7-4-2-1-3-5-7/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHNHMDPPWHIBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=O)C(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10523856
Record name 4-Chloro-6-phenylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10523856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-phenylpyridazin-3(2H)-one

CAS RN

89868-14-4
Record name 4-Chloro-6-phenyl-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89868-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-phenylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10523856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3,4-dichloro-6-phenylpyridazine (0.53 g) and acetic acid (2.6 mL) was heated under reflux for 5 hr, and the solvent was evaporated under reduced pressure. The residue was neutralized with saturated aqueous sodium hydrogen carbonate solution. The obtained solid was collected by filtration and recrystallized from ethanol to give the title compound (0.20 g).
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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